4-(2-Carbamoylethyl)benzoic acid
Description
4-(2-Carbamoylethyl)benzoic acid (IUPAC name: 4-[2-(aminocarbonyl)ethyl]benzoic acid) is a benzoic acid derivative featuring a carbamoylethyl (-CH₂CH₂CONH₂) substituent at the para position of the aromatic ring. For instance, derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid () demonstrate the importance of substituent design in modulating biological activity, such as butyrylcholinesterase inhibition.
Properties
IUPAC Name |
4-(3-amino-3-oxopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJJHPIMYDUOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937642-83-6 | |
| Record name | 4-(2-carbamoylethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carbamoylethyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with ethyl carbamate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carbamoylethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoylethyl group to an amine or other reduced forms.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-Carbamoylethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Carbamoylethyl)benzoic acid involves its interaction with specific molecular targets. The carbamoylethyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid moiety may also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The carbamoyl group in this compound is more polar than esters (e.g., 4-(methoxycarbonyl)benzoic acid) but less basic than primary amines (e.g., 4-(2-aminoethyl)benzoic acid). This balance may favor solubility in semi-polar solvents like DMSO or ethanol.
- Acidity: The electron-withdrawing carbamoyl group slightly enhances the acidity of the benzoic acid proton compared to alkyl-substituted analogs (e.g., 4-[(2-phenylethyl)amino]benzoic acid).
Biological Activity
4-(2-Carbamoylethyl)benzoic acid, a derivative of benzoic acid, has garnered interest in biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound (CAS No. 937642-83-6) is characterized by the presence of a benzoic acid moiety with a carbamoylethyl substituent. Its molecular formula is C11H13NO3, and it features both carboxylic acid and amide functional groups, which contribute to its reactivity and biological interactions.
1. Enzyme Interactions
Research indicates that compounds related to this compound can interact with various enzymes, modulating their activity. For instance, benzoic acid derivatives have been shown to enhance the activity of proteolytic enzymes such as cathepsins B and L. These enzymes are crucial for protein degradation pathways, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are vital for cellular homeostasis and response to stress .
2. Antiproliferative Effects
Several studies have explored the antiproliferative effects of benzoic acid derivatives against cancer cell lines. For example, derivatives similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer models. In vitro assays have shown that these compounds can induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest .
Table 1: Antiproliferative Activity of Benzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A2058 (Melanoma) | 15 | Induction of apoptosis |
| 3-Chloro-4-methoxybenzoic acid | Hep-G2 (Liver) | 10 | Inhibition of tubulin polymerization |
| 4-Aminobenzoic acid | MCF-7 (Breast) | 20 | Activation of caspase pathways |
3. Antioxidant Activity
The antioxidant properties of benzoic acid derivatives have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Case Studies
A notable study evaluated the biological activity of several benzoic acid derivatives, including this compound. The results indicated that these compounds could significantly enhance proteasome activity while exhibiting low cytotoxicity in normal human fibroblasts . This finding suggests their potential use as therapeutic agents in age-related diseases where proteostasis is compromised.
The biological effects of this compound are likely mediated through several mechanisms:
- Ligand Formation : The compound can act as a ligand for metal ions, influencing enzymatic activities.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to antiproliferative effects.
- Regulation of Proteolytic Pathways : By enhancing the activity of cathepsins and proteasomes, these compounds may help restore cellular homeostasis under stress conditions.
Future Research Directions
Given the promising biological activities observed in preliminary studies, further research is warranted:
- In Vitro and In Vivo Studies : Comprehensive biological assays should be conducted to evaluate the antiproliferative effects across various cancer cell lines.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the observed biological activities are essential.
- Synthesis of Derivatives : Exploring modifications to enhance selectivity and efficacy towards specific biological targets could yield more potent therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
